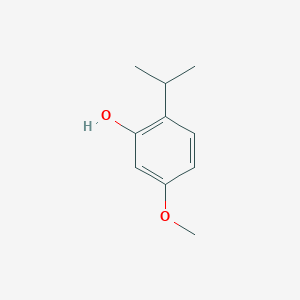

2-Isopropyl-5-methoxyphenol

Description

Contextualization within Phenolic and Monoterpenoid Chemistry

2-Isopropyl-5-methoxyphenol, with the chemical formula C₁₀H₁₄O₂, belongs to the broad class of organic compounds known as phenols, which are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. nih.gov More specifically, it is a methoxyphenol, indicating the presence of a methoxy (B1213986) (-OCH₃) group on the benzene (B151609) ring. The structural framework of this compound is also closely related to that of monoterpenoids. foodb.ca Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. While not a direct monoterpene itself, this compound is a derivative of thymol (B1683141) (2-isopropyl-5-methylphenol), a well-known natural monoterpenoid phenol (B47542). jmb.or.kr This structural relationship to thymol, a compound with extensive documented biological activities, provides a strong rationale for the investigation of this compound's own potential in various biological and pharmacological contexts. jmb.or.krresearchgate.net

The presence of the isopropyl and methoxy groups on the phenolic ring significantly influences the compound's physicochemical properties, such as its polarity, solubility, and reactivity, compared to simpler phenols. These substitutions are crucial in determining its interactions with biological targets and its potential applications in areas such as medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol nih.gov |

| IUPAC Name | 5-methoxy-2-propan-2-ylphenol nih.gov |

| CAS Number | 71745-50-1 nih.gov |

| XLogP3-AA | 2.7 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Historical Trajectory and Evolution of Academic Research on Methoxyphenols

The study of methoxyphenols is deeply rooted in the history of natural product chemistry and the investigation of biomass decomposition. Methoxyphenols, including guaiacol (B22219) (2-methoxyphenol) and its derivatives, are recognized as primary products of lignin (B12514952) pyrolysis, a major component of wood. acs.orgsolubilityofthings.com Consequently, they have been extensively studied as tracers for biomass burning in atmospheric and environmental science. acs.orgnih.govacs.org Early research focused on their identification in wood smoke and their contribution to the flavor and aroma of smoked foods. solubilityofthings.com

Over time, the scientific focus on methoxyphenols has expanded significantly. Their antioxidant properties have been a subject of interest, leading to their investigation for use in the food and polymer industries. researchgate.net Furthermore, the versatile chemical nature of methoxyphenols has made them valuable precursors in organic synthesis. cram.comrsc.org The Baeyer-Villiger oxidation of methoxybenzaldehydes, for instance, has been established as a convenient method for their preparation. rsc.org In the realm of medicinal chemistry, various methoxyphenol derivatives have been synthesized and evaluated for a range of biological activities. nih.gov The atmospheric reactivity of methoxyphenols has also become a significant area of research, with studies focusing on their reactions with atmospheric oxidants and their potential to form secondary organic aerosols. acs.orgnih.govacs.orgacs.org This historical progression from being identified as components of smoke to being recognized for their diverse chemical and biological potential sets the stage for the contemporary investigation of specific methoxyphenols like this compound.

Identification of Current Research Gaps and Emerging Paradigms for this compound

Despite the broad interest in methoxyphenols, research specifically focused on this compound remains relatively nascent. A significant portion of the existing literature investigates its close structural analog, thymol, and its derivatives, which have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. jmb.or.krnih.govnih.gov This body of work on thymol derivatives provides a strong impetus for exploring whether this compound exhibits similar or novel biological properties.

A key emerging paradigm for this compound is its role as a synthetic intermediate in the pharmaceutical industry. Recent patent literature has disclosed its use in the synthesis of a phenoxy diaminopyrimidine compound, which is being investigated as a modulator of P2X receptors for the potential treatment of various disorders. google.comgoogle.com This highlights the compound's value in the development of new therapeutic agents.

The exploration of the unique biological activities of this compound itself represents a significant research gap. While studies on thymol derivatives are abundant, direct investigations into the pharmacological profile of this compound are limited. Future research could focus on:

Systematic screening for biological activities: A comprehensive evaluation of its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties is warranted.

Comparative studies with thymol: Direct comparisons of the biological efficacy and mechanisms of action of this compound and thymol would provide valuable structure-activity relationship insights.

Development of novel derivatives: The phenolic hydroxyl and methoxy groups of this compound offer sites for chemical modification, enabling the synthesis of new derivatives with potentially enhanced or novel pharmacological activities.

Investigation of its metabolic fate and safety profile: As with any compound with therapeutic potential, understanding its metabolism and toxicological profile is crucial for further development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methoxy-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |

InChI Key |

ODRKDXWJFUCADH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemoenzymatic Transformations of 2 Isopropyl 5 Methoxyphenol

De Novo Chemical Synthesis Strategies for 2-Isopropyl-5-methoxyphenol

The synthesis of this compound, a key intermediate in the production of various compounds, has been the subject of considerable research to develop efficient and sustainable manufacturing processes. newdrugapprovals.org Traditional multi-step syntheses are being replaced by more streamlined and environmentally friendly approaches. google.com

Multi-Step Organic Synthesis Routes and Optimization

Historically, the synthesis of this compound involved multiple steps. google.comgoogle.com One approach begins with the Grignard reaction of 1-(2-hydroxy-5-methoxyphenyl)-ethanone with methylmagnesium chloride to yield the tertiary alcohol, which is then dehydrated and hydrogenated to form the target molecule. newdrugapprovals.org Another route involves the isopropylation of mequinol catalyzed by rhenium. researchgate.net

A detailed example of an optimized multi-step synthesis is the preparation of a phenoxydiaminopyrimidine compound, where 2-isopropylphenol (B134262) is first treated with N-bromosuccinimide (NBS) in the presence of methanesulfonic acid (MSA) to form 4-bromo-2-isopropylphenol. google.com This intermediate is then converted to 2-isopropyl-4-methoxyphenol (B185704) using sodium methoxide (B1231860) and a copper(I) bromide catalyst. google.com The reaction conditions are carefully controlled to prevent the formation of byproducts. google.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Key Advantages |

| 1-(2-hydroxy-5-methoxyphenyl)-ethanone | MeMgCl, THF | Tertiary alcohol | This compound | Traditional Grignard approach. newdrugapprovals.org |

| Mequinol | Rhenium catalyst, Propylene | - | 2-Isopropyl-4-methoxyphenol | Catalytic isopropylation. researchgate.net |

| 2-Isopropylphenol | NBS, MSA, Sodium methoxide, Cu(I)Br | 4-bromo-2-isopropylphenol | 2-Isopropyl-4-methoxyphenol | Highly regioselective, two-step process with high yield. newdrugapprovals.orgresearchgate.net |

Development of Novel Catalytic and Green Chemistry Approaches

The development of novel catalytic systems and the application of green chemistry principles have been pivotal in advancing the synthesis of this compound. The use of catalysts like copper(I) bromide, copper(II) bromide, and copper(I) iodide has been instrumental in the methoxylation step of brominated phenols. google.com

A significant advancement is the use of rhenium-catalyzed isopropylation of mequinol. researchgate.net Furthermore, modified zirconia-based superacidic catalysts (UDCaT-4, UDCaT-5, and UDCaT-6) have been investigated for the isopropylation of m-cresol (B1676322) with 2-propanol to produce thymol (B1683141), a related compound. acs.org These catalysts demonstrate high activity and stability, with UDCaT-5 showing the potential to produce thymol with high selectivity, offering a potential replacement for processes that require high temperatures and pressures. acs.org

| Catalytic Approach | Catalyst | Substrates | Key Product | Significance |

| Methoxylation | Copper (I) or (II) salts | 4-bromo-2-isopropylphenol | 2-isopropyl-4-methoxyphenol | Efficient conversion of brominated intermediates. google.com |

| Isopropylation | Rhenium decacarbonyl | p-Cresol (B1678582), Propylene | 2-isopropyl-4-methoxyphenol | Alternative catalytic isopropylation method. google.com |

| Isopropylation | UDCaT-5 (modified zirconia) | m-Cresol, 2-Propanol | Thymol | High selectivity under milder conditions. acs.org |

| Flow Chemistry | - | Coumarin derivative | 2-isopropyl-4-methoxyphenol | Enhanced safety and efficiency. researchgate.net |

Regioselective and Stereoselective Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often requires high regioselectivity and stereoselectivity. For instance, the bromination of 2-isopropylphenol is highly regioselective, a key factor in the successful two-step synthesis of 2-isopropyl-4-methoxyphenol. researchgate.net

The synthesis of various derivatives often involves reactions at the phenolic hydroxyl group. For example, a series of hydrazone derivatives of 2-isopropyl-4-methoxy-5-methylphenol have been synthesized. researchgate.net The synthesis of thymol-based paracetamol analogues has also been reported, starting from thymol (2-isopropyl-5-methylphenol). researchgate.net

The development of selective C-H functionalization using engineered enzymes offers a promising avenue for creating diverse analogues. caltech.edu These enzymatic methods can provide access to a wide range of functionalized molecules with high selectivity, which is often challenging to achieve with traditional chemical methods. caltech.edu

| Derivative/Analogue | Synthetic Approach | Key Feature |

| 2-Isopropyl-4-methoxy-5-methylphenol-Hydrazone Derivatives | Condensation reaction | Synthesis of bioactive hydrazones. researchgate.net |

| Thymol-based paracetamol analogues | Multi-step synthesis from thymol | Green synthetic approach. researchgate.net |

| Functionalized organochalcogen compounds | Chalcogenocyclofunctionalization reactions | Regioselective synthesis. nih.gov |

Biotransformation and Chemoenzymatic Pathways for this compound Production

Biotransformation and chemoenzymatic methods are gaining traction as sustainable alternatives for producing this compound and its derivatives. These approaches leverage the high selectivity and efficiency of enzymes and microorganisms.

Microbial Conversion and Fermentation Processes

While specific microbial conversion or fermentation processes for the direct production of this compound are not extensively detailed in the provided search results, the broader field of microbial biosynthesis of natural phenolic compounds is well-established. nih.gov Metabolic engineering of microorganisms is a key strategy to produce a variety of natural compounds. nih.gov

Enzymatic Synthesis and Functionalization

Enzymatic synthesis offers a powerful tool for the selective functionalization of phenolic compounds. Lipases, in particular, are widely used for their ability to catalyze esterification, hydrolysis, and transesterification reactions under mild conditions. medcraveonline.com

For example, lipase-catalyzed synthesis of ferulate esters and other phenolic esters has been successfully demonstrated. medcraveonline.com The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), is a common strategy to improve catalyst reusability and process efficiency. medcraveonline.comnih.gov These enzymatic methods are often preferred due to their high catalytic efficiency, easier product separation, and environmentally friendly nature. medcraveonline.com

Enzymes can also be used for the enantioselective synthesis of chiral derivatives. For instance, immobilized Candida antarctica lipase B has been used for the kinetic resolution of racemic amines via acylation, producing enantiomerically enriched amides. doi.org This highlights the potential of enzymes to introduce stereocenters with high precision.

Furthermore, enzymes like silicatein-α have been shown to catalyze the condensation of phenols with triethylsilanol, demonstrating the potential for enzymatic silylation as a protecting group strategy in multi-step syntheses. mdpi.com Peroxidases have also been utilized for the oxidative polymerization of phenolic compounds. kyoto-u.ac.jp

| Enzyme Class | Enzyme Example | Reaction Type | Substrate(s) | Product(s) | Significance |

| Lipase | Novozym 435 (Candida antarctica lipase B) | Hydrolysis | Diethyl 2-benzyloxy-2-isopropylmalonate | Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Enantioselective synthesis of a key intermediate. nih.gov |

| Lipase | Lipozyme TLIM, Novozym 435 | Esterification | Cinnamic acid, L-ascorbic acid | L-ascorbyl cinnamate | High-yield synthesis of valuable esters. medcraveonline.com |

| Protease | Alcalase | Dynamic Kinetic Resolution | Racemic amines | Enantiopure amides | Production of single-enantiomer compounds. mdpi.com |

| Silicatein | Silicatein-α | Condensation | Phenols, Triethylsilanol | Silyl ethers | Biocatalytic silylation. mdpi.com |

| Peroxidase | Horseradish Peroxidase | Oxidative Polymerization | Phenolic compounds | Polyphenols | Synthesis of phenolic polymers. kyoto-u.ac.jp |

Sophisticated Spectroscopic Characterization and Computational Chemistry of 2 Isopropyl 5 Methoxyphenol

High-Resolution Spectroscopic Techniques for Elucidating Complex Structural Features and Interactions.

High-resolution spectroscopy provides an empirical window into the molecular world, allowing for the precise determination of structure, connectivity, and the subtle interplay of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-isopropyl-5-methoxyphenol, ¹H and ¹³C NMR would provide the primary evidence for its chemical structure, with chemical shifts and coupling constants revealing the connectivity of the atoms.

Advanced NMR techniques, such as 2D-EXSY (Exchange Spectroscopy), can be employed to study dynamic processes like the interconversion between different conformations. rsc.org For molecules with hindered rotation, such as those with bulky isopropyl groups, NMR can reveal the presence of multiple, slowly exchanging rotamers in solution. copernicus.org The analysis of Nuclear Overhauser Effects (NOEs) in 2D NOESY spectra can provide through-space correlations between protons, offering critical insights into the preferred three-dimensional arrangement, or conformation, of the molecule. rsc.org For instance, the spatial proximity between the protons of the isopropyl group and the aromatic ring protons can be definitively established, helping to define the orientation of the substituent groups. While specific NMR data for this compound is not publicly available, the principles of conformational analysis using NMR are well-established for substituted phenols. rsc.orgcopernicus.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•), whose mass would confirm the molecular weight of the compound. libretexts.org

The real power of MS in structural elucidation lies in the analysis of fragmentation patterns. libretexts.org The molecular ion of this compound is energetically unstable and will fragment in predictable ways, providing a "fingerprint" that can be used for identification. For the closely related analog, 2-isopropyl-5-methylphenol (thymol), the mass spectrum shows characteristic fragmentation. A prominent fragmentation pathway for phenols is the loss of the alkyl group. For this compound, the loss of a methyl group from the isopropyl substituent (a loss of 15 Da) or the loss of the entire isopropyl group (a loss of 43 Da) would be expected. Cleavage of the methoxy (B1213986) group is another likely fragmentation pathway, resulting in the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da). whitman.edu

The fragmentation of 2-isopropyl-5-methylphenol, as an example, shows key fragments that help in its identification.

| m/z | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 150 | 30 | [C₁₀H₁₄O]⁺• (Molecular Ion) |

| 135 | 100 | [M - CH₃]⁺ |

| 107 | 20 | [M - C₃H₇]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl ion) |

This table is based on the mass spectrum of the analog 2-isopropyl-5-methylphenol. The fragmentation pattern of this compound would be expected to show related fragmentation with shifts due to the methoxy group. massbank.eu

Furthermore, when coupled with liquid chromatography (LC-MS), this technique is invaluable for metabolite identification. If this compound were to be metabolized, LC-MS could separate the various metabolic products, and their individual mass spectra would help in identifying the structural modifications, such as hydroxylation, demethylation, or conjugation.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Interactions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their chemical environment.

For this compound, FT-IR spectroscopy would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The precise position and shape of this band can give information about hydrogen bonding. C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methoxy groups would appear in the 2850-3100 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the ether linkage of the methoxy group would give rise to strong bands in the 1000-1300 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C-H symmetric stretches often produce strong Raman signals. Theoretical calculations on the analog 5-methyl-2-isopropylphenol (thymol) have been used to predict the vibrational frequencies, which can be compared with experimental spectra for detailed assignments. ijsrst.com

| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3575 | 3575 |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |

| Aromatic C=C Stretch | 1580-1620 | 1580-1620 |

| C-O Stretch (Phenol/Ether) | 1200-1300 | 1200-1300 |

This table presents theoretically calculated vibrational frequencies for the analog 5-methyl-2-isopropylphenol and serves as a representative example. ijsrst.com

Quantum Chemical Calculations and Molecular Modeling of this compound.

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For this compound, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and understand its reactivity.

DFT methods, such as B3LYP, are widely used to calculate properties like bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for understanding the antioxidant potential of phenolic compounds. researchgate.netresearchgate.net For instance, the O-H BDE is a key indicator of the ability of a phenol to donate a hydrogen atom to scavenge free radicals. Calculations can also predict the distribution of electron density, highlighting the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule through the analysis of molecular electrostatic potential (MEP). researchgate.net

Furthermore, DFT can be used to simulate vibrational (IR and Raman) and NMR spectra. ijsrst.comtandfonline.com The calculated spectra can be compared with experimental data to confirm structural assignments and to understand the nature of the vibrational modes and chemical shifts. rsc.org

| Calculated Property | Significance | Typical DFT Functional |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure. | B3LYP/6-311G(d,p) |

| O-H Bond Dissociation Enthalpy (BDE) | Predicts antioxidant activity via hydrogen atom transfer. researchgate.net | B3LYP/6-311G(d,p) |

| Ionization Potential (IP) | Relates to the ease of electron donation. researchgate.net | B3LYP/6-311G(d,p) |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. ijsrst.com | B3LYP/6-311G(d,p) |

| NMR Chemical Shifts | Helps in the interpretation of experimental NMR data. rsc.org | B3LYP/6-311G(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand-Target Interactions.

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the rotational dynamics of the isopropyl and methoxy groups and the flexibility of the molecule as a whole. This provides a more realistic picture of the molecule's behavior in solution than a static geometry optimization. researchgate.net

Moreover, if this compound is being investigated for its potential to interact with a biological target, such as an enzyme or a receptor, MD simulations are essential. researchgate.net After docking the molecule into the binding site of the target protein, an MD simulation can be run to assess the stability of the ligand-protein complex. The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, and can provide an estimate of the binding free energy. researchgate.net These simulations are crucial in drug discovery for understanding the mechanism of action and for optimizing the structure of lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are advanced computational methodologies used to correlate the molecular structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org These models are crucial in computational chemistry and toxicology for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive and costly experimental studies. nih.govmst.dk For this compound and related phenolic compounds, QSAR and QSPR studies have been instrumental in predicting their toxicological profiles, biological activities, and key physicochemical parameters.

QSAR Modeling of Biological Activities

QSAR models for this compound (also known as thymol (B1683141) methyl ether) and its analogs have primarily focused on their insecticidal and enzyme-inhibiting activities.

One significant QSAR study investigated the insecticidal activity of thymol and its derivatives, including two ether derivatives, against the housefly (Musca domestica). iastate.eduresearchgate.net The research found that thymol and its ether derivatives exhibited the highest toxicity. A robust linear relationship was established between the toxicity of these aromatic compounds and the Mulliken population, which represents the electron density around the phenolic carbon atom. iastate.eduresearchgate.netnih.gov This indicates that the electronic properties of the molecule are a key determinant of its insecticidal action. iastate.edu The model demonstrated a strong correlation, suggesting that as the electron density or accessibility on the phenolic carbon increases, so does the compound's toxicity. iastate.edu

| Compound | Experimental log(1/LD50) | Calculated log(1/LD50) | Residual |

| Thymol | 0.46 | 0.35 | 0.11 |

| Thymyl methyl ether | 0.52 | 0.64 | -0.12 |

| Thymyl ethyl ether | 0.57 | 0.66 | -0.09 |

| Thymyl isopropyl ether | 0.64 | 0.51 | 0.13 |

This table presents data from a QSAR study on the insecticidal activity of thymol and its ether derivatives, showing the experimentally observed toxicity versus the toxicity predicted by the model based on electronic descriptors. iastate.eduresearchgate.net LD50 is the lethal dose required to kill 50% of the test population.

Furthermore, in silico toxicological evaluations using QSAR models have been performed on the components of Thymus vulgaris essential oil, which includes this compound. These studies predicted that thymol methyl ether is a potential inhibitor of the Cytochrome P450 1A2 (CYP1A2) enzyme, which is involved in the metabolism of many therapeutic molecules.

QSPR Modeling of Physicochemical Properties

QSPR models are designed to predict the physicochemical properties of molecules based on their structural features. tandfonline.comscispace.com For phenolic compounds, properties such as boiling point, surface tension, and skin permeability are frequently modeled. scispace.comiosrjournals.orgresearchgate.net

A key property investigated for this compound is its skin permeation coefficient (log Kp). researchgate.netecetoc.org An in silico study using a QSAR-based linear model predicted that the compound is impermeable through the skin barrier. Such predictions are vital in fields like cosmetics and transdermal drug delivery. The models for skin permeability in phenols often rely on descriptors such as lipophilicity (log P), molecular weight, and the topological polar surface area (TPSA). researchgate.net

General QSPR studies on large sets of phenolic compounds have established models for predicting properties like boiling point. scispace.com These models typically use a wide array of molecular descriptors calculated by software like DRAGON, which can quantify thousands of structural features. nih.gov The resulting mathematical equations are validated statistically to ensure their predictive power for new compounds. scispace.com The development of these models involves correlating descriptors related to factors like intermolecular forces and molecular size with the property of interest. scispace.com

The descriptors used in QSAR and QSPR models for phenols fall into several categories, each representing different aspects of the molecular structure that can influence activity or properties.

| Descriptor Type | Examples | Relevance |

| Hydrophobic | Log P, Log D | Describes a compound's lipophilicity, crucial for membrane permeability and transport to target sites. mst.dkinsilico.eu |

| Electronic | Mulliken Population, HOMO/LUMO energies, Dipole Moment | Quantifies the electronic aspects of a molecule, such as electron density and reactivity, which are key for receptor interactions. iastate.eduiosrjournals.orgresearchgate.net |

| Steric/Topological | Molecular Weight, Shape Indices (Kier), Topological Diameter, GETAWAY Descriptors | Represents the size, shape, and branching of a molecule, influencing how it fits into a binding site. iastate.eduiosrjournals.orgresearchgate.net |

| Constitutional | Number of atoms, Number of specific bonds | Provides basic information about the molecular composition. nih.gov |

These computational models provide powerful, non-experimental tools for assessing the potential biological activities and physicochemical characteristics of this compound, guiding further research and application. wikipedia.org

Mechanistic Elucidation of Biological Activities of 2 Isopropyl 5 Methoxyphenol in in Vitro and Non Human in Vivo Models

Comprehensive Analysis of Antioxidant and Radical Scavenging Mechanisms.

The antioxidant activity of phenolic compounds like 2-Isopropyl-5-methoxyphenol is a cornerstone of their biological effects. This activity is primarily driven by the hydroxyl (-OH) group attached to the aromatic ring, which can neutralize free radicals. The specific mechanisms underlying this process are complex and involve various chemical pathways, modulation of the body's own defense systems, and direct molecular interactions to mitigate cellular damage.

The capacity of a phenolic compound to scavenge free radicals predominantly follows two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). These mechanisms describe how the antioxidant molecule donates its hydrogen atom or an electron to a reactive oxygen species (ROS), thereby neutralizing it.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable antioxidant radical (ArO•). This is a one-step process. The efficiency of this pathway is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. The reaction can be represented as: ArOH + R• → ArO• + RH.

Single Electron Transfer (SET): The SET mechanism is a multi-step process. It begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming an antioxidant radical cation (ArOH•+) and an anion (R:-). This is often followed by a proton transfer (PT), where the radical cation releases a proton to a solvent molecule, a process also known as Sequential Proton-Loss Electron Transfer (SPLET). The ionization potential (IP) of the antioxidant is a critical factor in the SET pathway; a lower IP makes electron donation more favorable.

Theoretical and experimental studies on thymol (B1683141) (2-isopropyl-5-methylphenol), a structural analog of this compound, have explored these mechanisms in detail. While direct studies on this compound are limited, the fundamental principles of its phenolic structure suggest it operates via these same pathways. The competition between HAT and SET is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.

| Mechanism | Description | Key Determining Factor | Pathway |

| Hydrogen Atom Transfer (HAT) | A direct, one-step process where a hydrogen atom is transferred from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) | ArOH + R• → ArO• + RH |

| Single Electron Transfer (SET) | A multi-step process involving the transfer of an electron followed by the loss of a proton. | Ionization Potential (IP) | ArOH + R• → ArOH•+ + R:- → ArO• + H+ |

Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects by bolstering the cell's intrinsic defense mechanisms. Cells possess a sophisticated endogenous antioxidant system composed of enzymes that neutralize ROS. Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻•) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the highly damaging hydroxyl radical.

Glutathione Peroxidase (GPx): GPx also works to reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor.

| Enzyme | Function | Reaction Catalyzed |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | 2O₂⁻• + 2H+ → H₂O₂ + O₂ |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | 2H₂O₂ → 2H₂O + O₂ |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid peroxides. | H₂O₂ + 2GSH → GSSG + 2H₂O |

Oxidative stress arises from an imbalance between the production of ROS and the ability of biological systems to neutralize these reactive intermediates. This can lead to widespread damage to crucial biomolecules, including lipids, proteins, and DNA. Phenolic antioxidants like this compound can mitigate this damage through direct molecular interactions.

One of the most significant consequences of oxidative stress is lipid peroxidation, a chain reaction where free radicals attack lipids in cell membranes, leading to membrane damage and the production of harmful byproducts like malondialdehyde (MDA). Phenolic compounds can interrupt this chain reaction by scavenging the lipid radicals.

Furthermore, these compounds can interact with and protect other biological molecules. For example, a synthetic derivative of the related compound thymol, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been identified as a potent scavenger of superoxide radicals in human neutrophils. Such interactions prevent the cascade of events that leads to cellular dysfunction and death. The lipophilic nature of this compound also facilitates its interaction with cell membranes, where it can exert a protective effect against oxidative damage directly at the site of lipid peroxidation.

| Molecular Interaction | Effect | Outcome |

| Radical Scavenging | Neutralization of reactive oxygen and nitrogen species (ROS/RNS). | Prevention of damage to lipids, proteins, and DNA. |

| Interruption of Lipid Peroxidation | Donation of a hydrogen atom to lipid radicals, breaking the chain reaction. | Reduced cell membrane damage and decreased levels of byproducts like MDA. |

| Chelation of Metal Ions | Binding to transition metals like iron and copper, which can catalyze the formation of ROS. | Inhibition of the Fenton reaction and reduced production of hydroxyl radicals. |

In-Depth Investigations into Antimicrobial Action Mechanisms.

This compound belongs to the class of monoterpenoid phenols, which are well-known for their broad-spectrum antimicrobial properties. The mechanisms behind this activity are multifaceted, primarily involving the disruption of microbial cellular structures and the inhibition of critical life-sustaining processes.

The primary antimicrobial mechanism of phenolic compounds, including the well-studied isomers of this compound like thymol and carvacrol (B1668589), is the disruption of the microbial cell's structural integrity.

As lipophilic molecules, they can easily partition into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's architecture, altering its fluidity and increasing its permeability. The loss of membrane integrity leads to several detrimental consequences for the microbe:

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential molecules and ions, such as potassium ions (K+) and ATP, from the cytoplasm.

Disruption of Gradients: The proton motive force (PMF), an electrochemical gradient across the membrane essential for ATP synthesis and transport processes, is dissipated.

Inhibition of Membrane-Embedded Proteins: The change in the lipid environment can impair the function of essential membrane-bound proteins, including enzymes and transport systems.

This cascade of events ultimately leads to the inhibition of microbial growth and, at higher concentrations, cell death. Studies on thymol have shown it causes significant damage to the cell membrane of bacteria like Staphylococcus aureus, leading to the leakage of cellular contents and permanent damage. This potent membrane-disrupting activity is considered the main reason for the bactericidal effect of this class of compounds.

| Microorganism | Related Compound | Observed Effect on Membrane Integrity | Reference |

| Methicillin-Resistant S. aureus (MRSA) | Chlorothymol | Induced rapid membrane permeabilization. | |

| S. aureus, E. coli | Thymol, Carvacrol | Cell membrane disruption, dissipation of ion gradients. | |

| General Bacteria & Fungi | Phenolic Compounds | Interaction with lipid bilayer, increased permeability, leakage of contents, cell lysis. |

In addition to disrupting physical structures, this compound and its relatives can interfere with the essential enzymatic machinery of microorganisms. This inhibition can occur through several mechanisms.

The alteration of the cell membrane environment can indirectly inhibit the activity of membrane-associated enzymes. For example, enzymes involved in energy production, such as membrane-bound ATPases, can be inhibited, leading to a depletion of the cell's energy supply.

Furthermore, phenolic compounds can interact directly with microbial proteins. They can form hydrogen bonds with enzymes, altering their conformation and inactivating them. This can affect a wide range of metabolic pathways crucial for microbial survival. For instance, thymol and carvacrol have been shown to inhibit efflux pumps, which are protein systems that bacteria use to expel antimicrobial agents, thereby overcoming drug resistance. By inhibiting these fundamental cellular processes, these phenolic compounds effectively shut down the microbe's ability to function and replicate.

| Target System | Mechanism of Inhibition | Consequence for Microbe |

| Membrane-Bound ATPases | Disruption of the surrounding lipid environment or direct interaction with the enzyme. | Depletion of cellular ATP (energy) supply. |

| Efflux Pumps | Direct inhibition of the protein pump function. | Increased intracellular concentration of the antimicrobial agent; overcomes resistance. |

| Various Metabolic Enzymes | Binding to enzymes, causing denaturation or inactivation. | Disruption of essential metabolic pathways (e.g., energy production, synthesis of cellular components). |

Anti-biofilm Formation and Quorum Sensing Modulation

Bacterial biofilm formation is a significant challenge in clinical settings, often regulated by a cell-to-cell communication system known as quorum sensing (QS). frontiersin.org The disruption of QS is a key strategy for inhibiting biofilm development. Phenolic compounds, including those structurally similar to this compound, have demonstrated notable efficacy in this area.

Natural monoterpene phenols like thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol have been shown to possess anti-biofilm properties against pathogenic bacteria such as Staphylococcus aureus. frontiersin.org Their mechanism is hypothesized to involve the modulation of genes that regulate the QS system. For instance, carvacrol can decrease the expression of the sarA gene, which in turn affects the accessory gene regulator (agr) system—a primary QS pathway in S. aureus. frontiersin.org The agr system controls the production of virulence factors and the synthesis of the exopolysaccharide matrix essential for biofilm integrity. frontiersin.org By inhibiting QS signaling, these compounds can interfere with the maturation phase of the biofilm. frontiersin.org

Furthermore, thymol has demonstrated the ability to inhibit the formation of S. aureus biofilms, an effect linked to its capacity to induce membrane potential depolarization, which impairs membrane integrity and leads to bacterial cell death. frontiersin.org A chlorinated derivative of thymol, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), not only exhibits direct antimicrobial activity against methicillin-resistant S. aureus (MRSA) but also effectively prevents its biofilm formation. nih.govjmb.or.kr

Table 1: Research Findings on Anti-biofilm and Quorum Sensing Modulation by Phenolic Compounds

| Compound | Target Organism | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Carvacrol | Staphylococcus aureus | Inhibition of biofilm formation. frontiersin.org | Downregulation of sarA gene; reduction of Autoinducer-2 (AI-2) activity. frontiersin.org |

| Thymol | Staphylococcus aureus | Inhibition of biofilm formation. frontiersin.org | Depolarization of bacterial membrane potential. frontiersin.org |

| Chlorothymol | MRSA | Antimicrobial and anti-biofilm activity. nih.govjmb.or.kr | Inhibition of staphyloxanthin production; alteration of cell density. jmb.or.kr |

Molecular Pathways Governing Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is well-documented and is attributed to their ability to interfere with multiple molecular pathways involved in the inflammatory cascade.

A key aspect of inflammation is the production of signaling molecules, or mediators, that orchestrate the response. Phenolic compounds can suppress inflammation by inhibiting the synthesis of these pro-inflammatory mediators. Polyphenols as a class have been shown to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and others. diva-portal.org

Curcumin, a natural diarylheptanoid containing O-methoxyphenol rings, effectively inhibits the production of IL-6 and prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated by lipopolysaccharide (LPS). mdpi.com Similarly, synthetic dimers of p-methoxyphenol have been found to inhibit the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, in response to LPS stimulation. mdpi.com Studies on ibuprofen (B1674241) derivatives have also demonstrated that suppression of PGE2, TNF-α, and IL-6 is a viable strategy for potent anti-inflammatory effects. nih.gov

Table 2: Effects of Related Compounds on Pro-inflammatory Mediator Production

| Compound/Class | Mediator(s) | Model System | Observed Effect |

|---|---|---|---|

| Curcumin Derivatives | IL-6, PGE2 | LPS-stimulated macrophages | Inhibition of mediator production. mdpi.com |

| p-Methoxyphenol Dimers | COX-2 (upstream of PGE2) | LPS-stimulated RAW 264.7 cells | Inhibition of COX-2 expression. mdpi.com |

| Ibuprofen Derivatives | PGE2, TNF-α, IL-6 | Rat serum (in vivo) | Suppression of mediator production. nih.gov |

| Polyphenols (general) | TNF-α, IL-1β, IL-6, IL-8 | Various | General inhibition of pro-inflammatory cytokines. diva-portal.org |

The expression of pro-inflammatory mediators is controlled by intracellular signaling cascades that can be targeted by bioactive compounds. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. researchgate.netnih.gov

Compounds structurally related to this compound have been shown to modulate these pathways. Curcumin, for example, exerts anti-inflammatory effects by inhibiting the NF-κB pathway through the blockade of IκB protein phosphorylation, which prevents NF-κB from entering the nucleus and activating pro-inflammatory genes. mdpi.com Dimerization of simple phenols like p-cresol (B1678582) and p-methoxyphenol enhances their ability to inhibit LPS-stimulated NF-κB activation and Cox2 expression. iiarjournals.org

The lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), represent another critical inflammatory pathway by producing leukotrienes. nih.gov Research on 2-allyl-4-methoxy-1-alkoxybenzenes showed that an analogue with an isopropyl substituent was a potent inhibitor of 15-lipoxygenase, a related enzyme, with an IC50 value of 5.9 µM. tandfonline.com

Table 3: Intervention in Key Anti-inflammatory Signaling Cascades by Related Compounds

| Pathway | Compound | Model System | Observed Effect |

|---|---|---|---|

| NF-κB | Curcumin | In vitro | Blocks IκB phosphorylation, inhibiting NF-κB activation. mdpi.com |

| NF-κB & COX-2 | p-Cresol Dimer, p-Methoxyphenol Dimer | LPS-stimulated RAW264.7 cells | Potent inhibition of NF-κB activation and Cox2 expression. iiarjournals.org |

| 15-Lipoxygenase | 2-allyl-5-isopropoxy-1-methoxybenzene | Purified enzyme | Potent enzyme inhibition (IC50 = 5.9 µM). tandfonline.com |

| 5-Lipoxygenase | Isoxazole Derivatives | In vitro assay | Dose-dependent inhibition of the 5-LOX pathway. nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

The biological effects of small molecules are often predicated on their direct interaction with enzymes and cellular receptors.

In a study of novel isoxazolidine (B1194047) derivatives, kinetic analysis using Lineweaver-Burk plots revealed a competitive mode of inhibition against α-glucosidase. mdpi.com This type of analysis allows for the determination of key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency. Similarly, studies on thiazole (B1198619) carboxamide derivatives identified compounds with potent, selective inhibition of COX-2 over COX-1, with specific IC50 values determined for each isozyme. researchgate.net

Table 4: Examples of Enzyme Inhibition Data for Related or Model Compounds

| Enzyme | Inhibitor Compound | Inhibition Type | Potency Metric (IC50 or Ki) |

|---|---|---|---|

| α-Glucosidase | Isoxazolidine derivative (5d) | Competitive | Ki = 89.5 μM mdpi.com |

| α-Amylase | Isoxazolidine derivative (5d) | Competitive | Ki = 31.9 μM mdpi.com |

| COX-2 | Thiazole carboxamide (2a) | - | IC50 = 0.958 μM researchgate.net |

| 15-Lipoxygenase | 2-allyl-5-isopropoxy-1-methoxybenzene | - | IC50 = 5.9 µM tandfonline.com |

Beyond direct enzyme inhibition, small molecules can modulate cellular function by binding to receptors. A sophisticated mechanism for this is allosteric modulation, where a ligand binds to a site on the receptor (the allosteric site) that is distinct from the primary, or orthosteric, binding site. drugdiscoverytrends.comnumberanalytics.com This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the activity of the endogenous ligand. numberanalytics.com This approach offers the potential for greater selectivity and finer control over protein function compared to traditional orthosteric drugs. drugdiscoverytrends.com

The principle of allosteric modulation has been demonstrated in compounds with structural similarities to this compound. For example, a derivative named 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol has been identified as an allosteric modulator of the mGluR2 receptor. smolecule.com In another compelling example, researchers studying NMDAR modulators found that minor structural changes, such as the addition of methyl groups or the substitution of an ethyl ester with an isopropyl ester, could convert a negative allosteric modulator into a positive one. elifesciences.org These findings highlight how subtle changes to a phenolic scaffold can dramatically alter its interaction with a receptor target. Computational techniques like molecular docking are often employed to predict these binding interactions in silico. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Isopropyl-4-methoxyphenol (B185704) |

| 2-allyl-4-methoxy-1-alkoxybenzenes |

| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) |

| Carvacrol |

| Creosol |

| Curcumin |

| Eugenol (B1671780) |

| Guaiacol (B22219) |

| Ibuprofen |

| p-Cresol |

| p-Methoxyphenol |

| Thymol |

| 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol |

| Isoxazolidines |

Insecticidal and Pest Control Research Mechanisms in Agricultural Contexts.

Research into the agricultural applications of this compound, also known as thymol methyl ether, has identified it as a constituent of various plant essential oils that exhibit insecticidal properties. While the parent compound, thymol, is well-studied, investigations into the specific mechanisms of its methoxylated derivative are emerging. The compound is found in the essential oils of plants such as those from the Thymus and Crithmum genera. researchgate.netresearchgate.net

Neurotoxicological Mechanisms in Insect Models.

The primary insecticidal action of many essential oil components is neurotoxicity, targeting the insect's nervous system. For this compound, evidence points towards its potential involvement in the inhibition of a key neurotransmitter enzyme.

Studies have analyzed essential oils where this compound is a major component for their effect on acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The inhibition of AChE leads to the accumulation of acetylcholine, causing hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

Essential oil extracted from the aerial parts of Crithmum maritimum (Sea Fennel), which was found to contain thymol methyl ether as a major constituent, was evaluated for its ability to inhibit acetylcholinesterase. researchgate.net Similarly, essential oil from Thymus pulegioides, containing a notable percentage of thymol methyl ether, was also investigated for its AChE inhibitory activity. researchgate.net These studies suggest that essential oils containing this compound contribute to neurotoxic effects through this mechanism, although the specific contribution of the compound itself versus other components in the oil requires further elucidation.

Table 1. Presence of this compound in Essential Oils Assayed for Acetylcholinesterase (AChE) Inhibition

| Plant Source | Percentage of this compound (Thymol Methyl Ether) in Oil | Other Major Components | Assayed Activity | Reference |

|---|---|---|---|---|

| Crithmum maritimum (from Sicily) | 25.5% | Limonene (22.3%), γ-Terpinene (22.9%) | Anti-acetylcholinesterase | researchgate.net |

| Crithmum maritimum (from Libya) | 56.86% | γ-Terpinene (16.17%), Ledene oxide (4.32%) | Anti-acetylcholinesterase | researchgate.net |

| Thymus pulegioides | 11.19% | Thymol (22.89%), para-Cymene (14.57%), Isothymol methyl ether (10.45%) | Acetylcholinesterase (AChE) inhibitory activity | researchgate.net |

Based on the available scientific literature, direct evidence for the interaction of this compound with other neurotoxic targets, such as gamma-aminobutyric acid (GABA) receptors or octopamine (B1677172) receptors in insects, has not been documented. While its structural analog, thymol, is known to be a positive allosteric modulator of GABA-A receptors, this specific action has not been confirmed for the methoxylated form. nih.govresearchgate.net

Repellent and Antifeedant Mechanisms in Plant-Pest Interactions.

The ability of a compound to deter feeding (antifeedant) or repel insects is a critical aspect of pest control in agricultural settings, offering a non-lethal method of crop protection. While many essential oils and their components are studied for these properties, specific research into the repellent and antifeedant mechanisms of this compound is limited in the current scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 2 Isopropyl 5 Methoxyphenol Derivatives

Systematic Chemical Modifications of the Aromatic Ring and Side Chains

The core structure of 2-isopropyl-5-methoxyphenol offers several sites for systematic chemical modification to probe and enhance biological activity. These modifications typically target three key areas: the phenolic hydroxyl group, the aromatic ring, and the alkyl side chains.

Phenolic Hydroxyl Group: The -OH group is a primary site for modification. It can be converted into esters or ethers, a common strategy to alter polarity and bioavailability. For instance, in studies on the isomeric compound thymol (B1683141), the hydroxyl group was modified to create a library of ether derivatives. mdpi.com This process, known as O-derivatization, can involve reactions like O-methylation or acetylation, which replace the hydroxyl proton with an alkyl or acetyl group, respectively. nih.gov Such changes can protect the hydroxyl group from rapid metabolism and modulate the molecule's ability to act as a hydrogen bond donor.

Side Chains: Modifications to the isopropyl and, in the case of thymol, methyl groups are less common but represent another avenue for investigation. Altering the size and lipophilicity of these alkyl groups could influence how the molecule fits into a binding pocket or partitions across cell membranes. Studies on carvacrol (B1668589) have shown that the absence of the isopropyl group leads to a significant decline in inhibitory activity against certain enzymes, highlighting its importance. nih.gov

Impact of Functional Group Substitutions on Biological Mechanisms

The substitution of functional groups is the cornerstone of SAR studies, providing direct insight into which molecular features are essential for a given biological effect. Research on thymol and carvacrol derivatives offers a predictive blueprint for this compound.

The phenolic hydroxyl group is frequently cited as being crucial for the antimicrobial and antioxidant activities of these compounds. acs.org Its ability to donate a hydrogen atom is key to neutralizing free radicals. However, modifying this group does not always lead to a loss of activity. In some cases, converting the phenol (B47542) to an ether or ester can enhance potency against specific pathogens. For example, certain benzyl (B1604629) ether derivatives of thymol displayed more potent activity against Helicobacter pylori than the parent compound. mdpi.com The nature of the substituent is critical; derivatives with a para-cyano group on the benzyl ring were highly active, whereas those with a meta-trifluorometyl group saw a dramatic reduction in activity. mdpi.com

Substitutions on the aromatic ring have a similarly nuanced impact. The position and electronic nature of the substituent are paramount. Studies on thymol hybrids revealed that ortho-substituted derivatives generally showed improved cytotoxicity against cancer cell lines compared to meta- or para-substituted versions. acs.org Conversely, for anti-H. pylori activity, para-substituted benzyl ether derivatives of thymol were generally more potent. mdpi.com This demonstrates that the optimal substitution pattern is highly dependent on the specific biological target.

The following table summarizes key SAR findings from thymol and carvacrol derivatives, which can guide the design of this compound analogues.

| Parent Scaffold | Modification | Position of Modification | Impact on Biological Activity | Reference(s) |

| Thymol | Benzyl ether with 4-CN | Phenolic -OH | Potent anti-H. pylori activity | mdpi.com |

| Thymol | Benzyl ether with 3-CF3 | Phenolic -OH | Dramatically reduced anti-H. pylori activity | mdpi.com |

| Thymol | Nitro group (-NO2) | Ortho to -OH | Potent anti-H. pylori activity | mdpi.com |

| Carvacrol | Methylenebis (dimerization) | Ring C4 | Negligible cytotoxicity, enhanced antioxidant activity | rsc.org |

| Thymol | Ether group (-OR) | Phenolic -OH | Influenced improved anticancer activity in pyrazole (B372694) hybrids | acs.org |

| Thymol/Carvacrol | Ethoxy-cyclohexyl analogues | Phenolic -OH | Most active against a panel of 10 cancer cell lines | researchgate.net |

Stereochemical Influences on Molecular Recognition and Bioactivity

Stereochemistry plays a vital role in determining how a molecule interacts with chiral biological targets like proteins and enzymes. While much of the research on this compound's relatives does not involve chiral centers in the parent molecule, the principles of stereoisomerism are highly relevant.

The most direct example is the difference between positional isomers thymol and carvacrol. These molecules differ only in the relative positions of the hydroxyl and isopropyl groups on the aromatic ring (positions 1,2,4 vs. 1,5,2). This seemingly minor change results in demonstrable differences in biological activity. For instance, thymol has been shown to have greater inhibitory effects against certain Vibrio bacterial strains than carvacrol. acs.org This highlights that the precise three-dimensional arrangement of functional groups is critical for optimal interaction with a biological target.

Furthermore, introducing chiral centers through derivatization can lead to enantiomers with distinct biological activities. While specific examples for this compound are not available, studies on other classes of compounds, such as piperidin-4-ones, show that the stereochemical disposition of substituents (e.g., axial vs. equatorial) can significantly alter molecular conformation and, consequently, bioactivity. In some cases, restricted rotation around a newly introduced bond, such as an N-formyl group, can lead to stable syn and anti rotamers that exhibit different levels of activity. These principles underscore the importance of controlling stereochemistry during the design of novel analogues.

Design and Synthesis of Novel Analogues for Enhanced Specificity and Potency

The rational design of novel analogues builds upon the SAR principles discussed. The goal is to create new molecules with improved potency, greater selectivity for a specific target, and better pharmacokinetic properties. A key strategy in modern drug design is the creation of hybrid molecules, where a known active scaffold like a phenolic monoterpenoid is chemically linked to another pharmacophore. acs.org

Based on the available data from related isomers, a rational design strategy for new this compound derivatives might involve:

Synthesis of Ether and Ester Analogues: Creating a series of ether and ester derivatives by modifying the phenolic hydroxyl group. Based on findings for thymol, introducing substituted benzyl ethers could be a promising route to potent antibacterial agents. mdpi.com The synthesis typically involves reacting the parent phenol with an appropriate alkyl or acyl halide in the presence of a base. nih.gov

Ring Substitution: Introducing small, electronically distinct groups onto the aromatic ring. For example, adding a halogen or a nitro group, particularly at the position ortho to the hydroxyl group, could enhance activity against specific microbial or cancer targets. mdpi.comacs.org

Hybridization: Combining the this compound scaffold with other bioactive moieties, such as sulfonamides or heterocyclic rings like pyrazole. acs.org This approach aims to create multifunctional molecules that can interact with multiple targets or possess dual actions, such as combined antimicrobial and antioxidant effects. The synthesis of these hybrids often involves multi-step reactions, starting with the functionalization of the phenol to create an intermediate that can then be coupled with the second pharmacophore.

The synthesis of these novel compounds would be followed by rigorous biological evaluation to validate the design principles and further refine the structure-activity relationships specific to the this compound scaffold.

Metabolic Fates and Biotransformation Pathways of 2 Isopropyl 5 Methoxyphenol in Biological and Environmental Systems Excluding Human Metabolism

Microbial Degradation and Bioconversion Pathways

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. mdpi.com The degradation of phenolic compounds, including 2-Isopropyl-5-methoxyphenol, by bacteria and fungi often involves hydroxylation and ring cleavage as key steps. While specific studies on the microbial degradation of this compound are limited, inferences can be drawn from the metabolism of structurally similar compounds like thymol (B1683141) and other methoxyphenols.

Microbial degradation pathways for aromatic compounds typically proceed through a series of enzymatic reactions. For instance, the degradation of bisphenol A by Sphingomonas sp. involves an initial hydroxylation, followed by carbon-carbon bond cleavage. researchgate.net This process, known as ipso substitution, is a potential pathway for the breakdown of this compound. researchgate.net The degradation of another related compound, eugenol (B1671780) (4-allyl-2-methoxyphenol), by Pseudomonas sp. leads to the production of ferulic acid, demonstrating the capability of microbes to modify methoxyphenolic structures. asm.org

Fungi are also known to metabolize chlorinated aromatic compounds through various biochemical pathways, which often differ from those in bacteria. epa.gov The initial steps in the degradation of many aromatic compounds involve the formation of catechols, which are then subject to ring cleavage. epa.gov Given the structure of this compound, it is plausible that microbial degradation would involve demethylation to form the corresponding catechol, followed by further breakdown.

The table below summarizes potential microbial biotransformation reactions for this compound based on known microbial metabolic pathways for similar phenolic compounds.

| Reaction Type | Potential Metabolite(s) | Microbial Genus (Example) |

| Demethylation | 2-Isopropyl-5-hydroxyphenol (Thymol) | Pseudomonas, Rhodococcus |

| Hydroxylation | Hydroxylated derivatives | Sphingomonas, Mycobacterium |

| Ring Cleavage | Aliphatic acids | Pseudomonas, Bacillus |

Interactive Data Table: Potential Microbial Biotransformation of this compound

This table is based on established microbial degradation pathways for analogous phenolic compounds and represents a predictive outlook on the metabolism of this compound.

Plant Metabolism and Derivatization within Phytochemical Cycles

Plants can take up and metabolize a variety of organic compounds from the environment. The metabolism of xenobiotics in plants often involves three phases: transformation, conjugation, and compartmentalization. For a compound like this compound, initial transformation reactions would likely involve hydroxylation or demethylation, catalyzed by cytochrome P450 monooxygenases.

While direct studies on the metabolism of this compound in plants are not extensively documented, the metabolism of its parent compound, thymol (2-isopropyl-5-methylphenol), provides valuable insights. mdpi.com Thymol is a natural monoterpenoid found in various plants like thyme and oregano. mdpi.comtorvergata.it In plants, thymol can undergo various modifications, including glycosylation, to form thymol glycosides. This process increases the water solubility of the compound and facilitates its storage in vacuoles.

The derivatization of natural phenols is a common process in plant biochemistry. torvergata.it For example, treatment of phenolic extracts with diazomethane (B1218177) can lead to derivatives with altered properties. torvergata.it It is conceivable that this compound, if present in plants, could be subject to similar enzymatic modifications, leading to a range of derivatives. These modifications are part of the plant's natural phytochemical cycle, contributing to the diversity of secondary metabolites.

The table below outlines potential metabolic transformations of this compound in plant systems.

| Transformation | Resulting Product Class | Potential Function in Plant |

| Glycosylation | Glycosides | Storage, Detoxification |

| Hydroxylation | Hydroxylated derivatives | Intermediate for further metabolism |

| Demethylation | Phenolic compounds (e.g., Thymol) | Altered biological activity |

Interactive Data Table: Potential Plant Metabolism of this compound

This table illustrates the likely metabolic fate of this compound within plant phytochemical cycles, based on known plant metabolic pathways for phenolic compounds.

In Vitro Metabolic Stability Studies in Non-Human Enzyme Systems

In vitro metabolic stability assays are crucial for determining the susceptibility of a compound to biotransformation. if-pan.krakow.pl These studies often utilize subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. if-pan.krakow.pl While human-derived systems are common, non-human enzyme systems are also employed to understand species differences in metabolism.

Studies on the in vitro metabolism of thymol derivatives using non-human enzyme systems have provided insights into their metabolic stability. For instance, the inhibitory effects of thymol derivatives on enzymes like acetylcholinesterase have been investigated. mdpi.com Such studies help in understanding the structure-activity relationships and the potential for a compound to interact with key enzymes.

The metabolic stability of a compound is typically expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl These parameters can be determined by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and measuring the decrease in its concentration over time. if-pan.krakow.pl For this compound, such studies would elucidate its rate of metabolism and the primary metabolites formed in different animal species.

The table below presents a hypothetical in vitro metabolic stability profile for this compound in various non-human liver microsomes, based on general trends observed for phenolic compounds.

| Microsomal System | Predicted Half-life (t1/2) | Predicted Intrinsic Clearance (CLint) |

| Rat Liver Microsomes | Moderate | Moderate to High |

| Dog Liver Microsomes | Low to Moderate | High |

| Monkey Liver Microsomes | Moderate | Moderate |

Interactive Data Table: Predicted In Vitro Metabolic Stability of this compound in Non-Human Systems

This table provides a predictive overview of the metabolic stability of this compound in commonly used non-human in vitro models. Actual values would require experimental determination.

Environmental Research Applications and Phytotoxicological Studies of 2 Isopropyl 5 Methoxyphenol

Fate and Transport in Environmental Matrices (Soil, Water, Air)

The environmental fate and transport of 2-isopropyl-5-methoxyphenol, like other phenolic compounds, are governed by its physicochemical properties and interactions within different environmental compartments. Phenolic compounds are recognized as environmental pollutants and can be found in soil, water, and air. cpcb.nic.in Their presence in the environment can stem from both natural and anthropogenic sources. cpcb.nic.in

Soil: In the soil matrix, the transport and fate of organic compounds are influenced by factors such as soil composition (organic carbon content), water content, and the compound's partitioning behavior between soil, water, and air phases. uva.nl For phenolic compounds, adsorption to soil organic matter can be a significant process, which can retard their movement through the soil profile. The mobility of such compounds is often expressed in terms of volatilization and leaching from contaminated soil. uva.nl Biotransformation has been identified as a primary pathway for the elimination of some phenolic compounds in soil/water systems, with certain bacteria playing a key role in their degradation. researchgate.net The ratio of soil to water can also influence the kinetics of transformation. researchgate.net

Water: Phenolic compounds can enter aquatic systems through industrial and municipal wastewater discharges, as well as from the production and use of pesticides. cpcb.nic.in Their solubility in water is a key factor in their environmental distribution. squ.edu.om For instance, the hydroxyl group in phenols can form hydrogen bonds with water molecules, affecting their solubility. squ.edu.om Once in the water, these compounds can undergo various degradation processes. The presence of effluent organic matter from wastewater treatment plants can influence the photochemical degradation of micropollutants in rivers. nsf.gov

Air: The transport of this compound into the air is possible, particularly for compounds with a certain level of volatility. The potential for a chemical to move from soil or water into the air is described by its tendency to volatilize. uva.nl Once in the atmosphere, chemical transformation processes can occur.

General environmental surveys have been conducted to monitor the presence of various chemical substances, including phenolic compounds, in different environmental media such as surface water, bottom sediment, fish, and air to understand their persistence and distribution. env.go.jpenv.go.jp

Interactive Data Table: Factors Influencing Environmental Fate

| Environmental Matrix | Key Processes | Influencing Factors |

| Soil | Adsorption, Leaching, Biodegradation, Volatilization | Organic carbon content, water content, soil porosity, microbial activity, compound volatility uva.nlresearchgate.net |

| Water | Dissolution, Photodegradation, Biodegradation | Water solubility, presence of other organic matter, microbial populations, sunlight exposure cpcb.nic.insqu.edu.omnsf.gov |

| Air | Volatilization, Phototransformation | Vapor pressure, atmospheric conditions uva.nleuropa.eu |

Photodegradation and Chemical Degradation Pathways

The degradation of this compound in the environment can occur through photochemical and chemical pathways. These processes are crucial in determining the persistence of the compound in various environmental matrices.

Photodegradation: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. semanticscholar.org Photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation of the compound. nsf.gov The rate and pathway of photodegradation are influenced by the chemical structure of the compound and the environmental conditions. researchgate.net For some organic pollutants, factors like the electronic structure, and the number and position of substituents on the aromatic ring can affect their stability and susceptibility to photocatalytic degradation. researchgate.net The presence of dissolved organic matter (DOM) in water can also play a complex role, sometimes enhancing indirect photodegradation and at other times quenching the reactions. nsf.gov

Chemical Degradation: Besides photodegradation, chemical reactions can also contribute to the breakdown of this compound. Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds in the environment. researchgate.net The susceptibility of a chemical to hydrolysis can indicate its persistence; compounds that are readily hydrolyzed are less likely to persist. researchgate.net Oxidation-reduction reactions are another important set of chemical transformations. In some cases, the degradation of phenolic compounds can be initiated by hydroxyl radicals. researchgate.net

Interactive Data Table: Degradation Pathways

| Degradation Type | Mechanism | Key Factors |

| Photodegradation | Direct and indirect photolysis | Light intensity and wavelength, presence of photosensitizers, dissolved organic matter nsf.govsemanticscholar.orgresearchgate.net |

| Chemical Degradation | Hydrolysis, Oxidation | pH, presence of oxidizing agents (e.g., hydroxyl radicals), temperature researchgate.netresearchgate.net |

Phytotoxicological Effects on Plant Growth and Development (Non-Crop Systems)

This compound is a phenolic compound, and substances in this class have been studied for their phytotoxic effects, meaning their ability to inhibit plant growth. These effects can manifest as reduced germination, and inhibition of root and hypocotyl (the stem of a germinating seedling) growth.

Studies on various phenolic compounds have demonstrated their potential to act as allelochemicals, which are chemicals released by one plant that can affect the growth of another. For instance, research on compounds structurally related to this compound, such as 2-isopropylphenol (B134262), has shown significant inhibitory effects on the germination and seedling growth of species like Lactuca sativa (lettuce). researchgate.net In one study, 2-isopropylphenol showed an IC50 (the concentration required to inhibit a biological process by 50%) of 0.7 mM on germination and 0.4 mM on radicle (embryonic root) size. researchgate.net

It is important to note that the phytotoxic activity observed in laboratory settings on filter paper may differ from the effects seen in soil, where the compounds can be dissipated or their bioavailability altered. researchgate.netmdpi.com

Interactive Data Table: Phytotoxic Effects of a Related Compound (2-isopropylphenol) on Lactuca sativa

| Parameter | IC50 Value (mM) |

| Germination Rate | 0.1 |

| Radicle Size | 0.4 |

| Hypocotyl Size | 1.1 |

| Data from a study on 2-isopropylphenol, a structurally similar compound. researchgate.net |

Role in Natural Ecosystems and Inter-Species Chemical Communication

Chemical compounds, including phenols and terpenoids, play a vital role in the interactions between different species within an ecosystem. rsc.org These chemical signals, often referred to as semiochemicals, can mediate communication both within a species (pheromones) and between different species (allelochemicals). rsc.org

This compound is structurally related to thymol (B1683141) (2-isopropyl-5-methylphenol), a well-known monoterpene phenol (B47542) found in the essential oils of plants like thyme. foodb.catriownchemie.com Such compounds are part of a large class of natural products that can have various ecological functions.

In plant-plant interactions, phenolic compounds can act as allelochemicals, influencing the composition and structure of plant communities. researchgate.net For example, the release of phytotoxic compounds by a dominant plant species can hinder the establishment of other competing plants, a phenomenon known as allelopathy. researchgate.net

In plant-insect interactions, volatile organic compounds released by plants can act as attractants for pollinators or as repellents for herbivores. Some insects have evolved to use plant-derived compounds for their own purposes, such as in defense or for synthesizing pheromones. rsc.org

In plant-microbe interactions, compounds released by plants can influence the microbial communities in the rhizosphere (the soil region around plant roots). up.ac.za Conversely, microorganisms can produce compounds that affect plant growth or protect them from pathogens. Some bacteria are even involved in the biosynthesis of semiochemicals that mediate insect behavior, such as aggregation or oviposition. mdpi.com

The vast diversity of chemical structures found in natural products like this compound suggests a multitude of potential roles in the intricate web of chemical communication that shapes ecosystems.

Emerging Research Directions and Prospects for 2 Isopropyl 5 Methoxyphenol

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

The advent of omics technologies has revolutionized the study of biological systems, offering a panoramic view of molecular landscapes. The application of metabolomics and proteomics to investigate the effects of 2-Isopropyl-5-methoxyphenol can provide a holistic understanding of its mechanism of action and its impact on cellular physiology.

Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can reveal the downstream effects of this compound. By exposing a biological system (e.g., a cell culture or a model organism) to this compound and analyzing the subsequent changes in the metabolome, researchers can identify metabolic pathways that are significantly perturbed. This approach can elucidate the compound's role in processes such as energy metabolism, oxidative stress, and signaling pathways. For instance, alterations in the levels of specific lipids, amino acids, or nucleotides could pinpoint the molecular targets and functional outcomes of this compound exposure.